molecular formula C6H12O6 B118579 (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal CAS No. 478518-60-4

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal

Cat. No.: B118579
CAS No.: 478518-60-4
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-KOKIVGLBSA-N
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Description

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal is a naturally occurring organic compound found in some plants and fruits It is a secondary metabolite of the shikimate pathway and is composed of six carbon atoms and five hydroxyl groups

Mechanism of Action

Target of Action

D-Galactose-5-13C, also known as (2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal, is a 13C labeled D-Galactose . D-Galactose is a natural aldohexose and a C-4 epimer of glucose . It is primarily targeted at cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells .

Mode of Action

The compound interacts with its targets through the process of deuteration , which has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This interaction results in changes in the metabolic pathways of the target cells .

Biochemical Pathways

D-Galactose-5-13C affects the galactose metabolism . It is used as a tracer for quantitation during the drug development process . The affected pathways and their downstream effects are crucial in guiding efforts in metabolic engineering, biotechnology, microbiology, human health, and cell culture .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Galactose-5-13C are significant in its bioavailability. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of D-Galactose-5-13C’s action are primarily observed in the metabolic pathways of the target cells . Chronic systemic D-galactose exposure can induce memory loss, neurodegeneration, and oxidative damage in mice .

Action Environment

The action, efficacy, and stability of D-Galactose-5-13C can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

D-galactose-5-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, D-galactose-5-13C can be utilized in microbial fermentation and enzyme-catalyzed conversion processes . It is also involved in the Maillard browning reaction .

Cellular Effects

The effects of D-galactose-5-13C on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-galactose-5-13C involves its interactions at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-galactose-5-13C change over time. It has been observed that D-galactose-5-13C has good stability, and its degradation over time is minimal .

Metabolic Pathways

D-galactose-5-13C is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal can be achieved through several methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biotechnological processes. Microorganisms such as bacteria and yeast are engineered to produce the compound through fermentation. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction conditions vary depending on the desired product.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reaction conditions include specific solvents and temperatures to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which have different functional groups attached to the carbon backbone. These derivatives are used in various scientific and industrial applications.

Scientific Research Applications

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal has numerous applications in scientific research:

    Chemistry: It is used as a key intermediate in the synthesis of flavonoids, carotenoids, and lignins.

    Biology: The compound is studied for its role in the shikimate pathway and its interactions with various enzymes and proteins.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of various biochemicals and as a precursor for the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal
  • (3S,4R,5R)-1,3,5,6-Tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexan-2-one

Uniqueness

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-JIAGYQKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal
Reactant of Route 2
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal
Reactant of Route 3
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal
Reactant of Route 4
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal
Reactant of Route 5
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal
Reactant of Route 6
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal

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